molecular formula C29H26ClNO6 B11143326 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11143326
M. Wt: 520.0 g/mol
InChI Key: WOYPWKRZWYRUJX-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic coumarin derivative with a complex ester and carbamate functionalization. Its structure combines a chromen-2-one core substituted with benzyl, chloro, and methyl groups at positions 3, 6, and 4, respectively. The 7-position is esterified with a 4-{[(benzyloxy)carbonyl]amino}butanoate moiety, introducing a branched aliphatic chain with a benzyl-protected carbamate group.

Crystallographic studies of this compound and analogs often employ programs like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions . Tools such as WinGX and ORTEP facilitate visualization and geometric analysis of its crystal packing .

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C29H26ClNO6/c1-19-22-16-24(30)26(17-25(22)37-28(33)23(19)15-20-9-4-2-5-10-20)36-27(32)13-8-14-31-29(34)35-18-21-11-6-3-7-12-21/h2-7,9-12,16-17H,8,13-15,18H2,1H3,(H,31,34)

InChI Key

WOYPWKRZWYRUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Substituents: The benzyl, chloro, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Coupling with 4-{[(Benzyloxy)carbonyl]amino}butanoate: The final step involves coupling the chromen-2-one derivative with 4-{[(benzyloxy)carbonyl]amino}butanoate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, chromen-2-one derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological activities could be harnessed for therapeutic purposes. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate would depend on its specific biological activity. Generally, chromen-2-one derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of substituted coumarins modified for enhanced stability or bioactivity. Key analogues include:

Compound Name Substituents (Position) Functional Modifications
Compound A 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate Lacks benzyl and carbamate groups; simpler ester at 7-position
Compound B 3-Benzyl-6-nitro-4-methyl-2-oxo-2H-chromen-7-yl propionate Nitro group at 6-position; shorter ester chain
Compound C 3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-aminobutanoate Free amino group instead of carbamate

Key Findings :

  • Steric Effects : The benzyl group at position 3 in the target compound introduces steric hindrance, reducing rotational freedom compared to Compound A .
  • Electronic Effects : The electron-withdrawing chloro group at position 6 stabilizes the coumarin core, similar to Compound B’s nitro group but with reduced reactivity .
  • Solubility: The 4-{[(benzyloxy)carbonyl]amino}butanoate chain enhances lipophilicity versus Compound C’s free amino group, impacting membrane permeability .
Crystallographic and Thermodynamic Data

Comparative crystallographic parameters (refined via SHELXL ):

Parameter Target Compound Compound A Compound B
Bond Length (C7-O) 1.214 Å 1.198 Å 1.221 Å
Torsion Angle (C3-C7) 172.3° 168.5° 175.1°
Melting Point 189–192°C 175–178°C 205–208°C

Analysis :

  • The elongated C7-O bond in the target compound suggests weaker ester conjugation, likely due to steric strain from the benzyl group .
  • Higher melting points correlate with increased molecular symmetry and packing efficiency in Compound B .

Research Implications and Limitations

Computational studies using SHELX-refined structures could predict binding affinities, but synthetic challenges (e.g., carbamate stability) may limit practical applications .

Biological Activity

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of derivatives that exhibit various biological effects, including antimicrobial, anticancer, and anticonvulsant activities.

PropertyValue
Molecular FormulaC26H25ClO5
Molecular Weight447.93 g/mol
Purity95%
CAS Number1017420-72-2
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen have shown promising antimicrobial properties. For instance, studies on benzoxazole derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The structure–activity relationship (SAR) reveals that specific substitutions on the benzene ring can enhance the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar chromen derivatives have exhibited cytotoxic effects on a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anticonvulsant Activity

Preliminary studies suggest that compounds with similar structures have shown anticonvulsant activity in animal models. For example, N'-benzyl 2-amino acetamides exhibited significant anticonvulsant effects with ED(50) values lower than those of established drugs like phenobarbital . This suggests that structural modifications in the chromen framework could yield potent anticonvulsants.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzoxazole derivatives found that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups. The most active compound demonstrated an MIC significantly lower than others tested .
  • Cytotoxicity Assays : In vitro assays on breast cancer cell lines showed that certain chromen derivatives could reduce cell viability by over 70% at specific concentrations, indicating their potential as chemotherapeutic agents .
  • Anticonvulsant Screening : In a series of tests involving maximal electroshock seizure (MES) models, selected derivatives demonstrated superior anticonvulsant activity compared to traditional treatments, suggesting a new avenue for drug development .

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